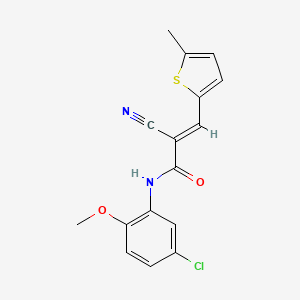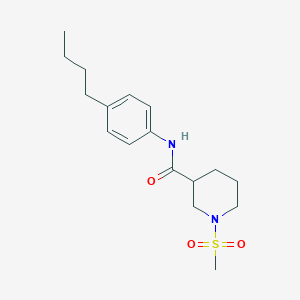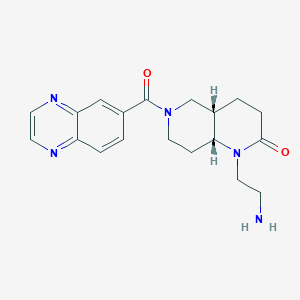
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide, also known as CTX-0294885, is a small molecule drug candidate that has been developed for the treatment of inflammatory diseases. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation in the body.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide is based on its ability to inhibit the enzyme PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide increases the levels of cAMP in these cells, leading to the activation of downstream signaling pathways that inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of airway inflammation and hyperreactivity, and the modulation of immune cell function. Moreover, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide for lab experiments is its potency and specificity for PDE4 inhibition. This allows for the selective modulation of cAMP signaling pathways in inflammatory cells, without affecting other cellular processes. Moreover, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
One of the main limitations of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide for lab experiments is its relatively high cost and limited availability. Moreover, the use of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide in clinical trials may be limited by the potential for off-target effects and the need for careful monitoring of adverse events.
未来方向
There are several potential future directions for the development of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide as a therapeutic agent. These include the optimization of the synthesis method to improve yield and reduce cost, the evaluation of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide in additional preclinical models of inflammatory diseases, and the initiation of clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide in humans. Moreover, the combination of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide with other anti-inflammatory agents may have synergistic effects and improve therapeutic outcomes in inflammatory diseases.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the acrylamide moiety, which is achieved through a reaction between 5-chloro-2-methoxyaniline and 5-methyl-2-thiophene carboxylic acid. The resulting intermediate is then converted to the final product through a series of chemical transformations, including cyanoethylation and deprotection reactions.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been extensively studied in preclinical models of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. In these studies, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to be effective in reducing airway inflammation and hyperreactivity in animal models of asthma and COPD.
属性
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-3-5-13(22-10)7-11(9-18)16(20)19-14-8-12(17)4-6-15(14)21-2/h3-8H,1-2H3,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUANPJRWBCJED-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B5313865.png)
![7-acetyl-6-(5-bromo-2-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5313873.png)
![2,4-bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5313882.png)

![4-ethyl-2-methyl-5-{[1-(3-phenylbutanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5313892.png)


![2-[4-(3,6-dihydropyridin-1(2H)-yl)-2-(2-furyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethanamine](/img/structure/B5313908.png)
![N-cyclohexyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5313915.png)
![2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate](/img/structure/B5313951.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5313958.png)

![(2R*,3S*,6R*)-5-(6-methoxyhexanoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5313978.png)